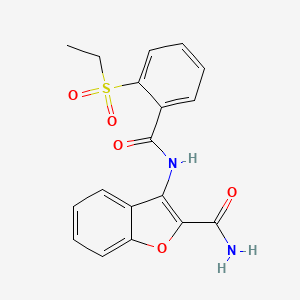

3-(2-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide is a chemical compound that has been studied extensively due to its unique properties and potential applications in a variety of fields. It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives, such as this compound, can be achieved through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the coupling-cyclizing of o-iodophenol with a terminal alkyne in the presence of a powder of potassium fluoride doped alumina in the presence of a mixture of palladium in the form of powder, cuprous iodide, and triphenylphosphine .Molecular Structure Analysis

The molecular structure of this compound is composed of a benzofuran core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran core is a heterocyclic compound composed of fused benzene and furan rings .Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For instance, it is possible to access a wide range of structurally complex, C3-substituted benzofuran-2-carboxamides, in only three synthetic operations from a simple precursor such as benzofuran-2-carboxylic acid .Physical and Chemical Properties Analysis

The molecular formula of this compound is C18H16N2O5S and its molecular weight is 372.4. Further details about its physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Molecular Structure and Synthesis Techniques

Research on compounds structurally related to "3-(2-(Ethylsulfonyl)benzofuran-2-carboxamide" demonstrates the significance of molecular structure analysis and synthesis techniques in developing new chemical entities. For example, studies on benzofuran derivatives highlight the importance of intermolecular hydrogen bonds and π–π interactions in determining the crystal structures of these compounds (Choi, Seo, Son, & Lee, 2009). Such insights are crucial for the synthesis of benzofuran derivatives with potential applications in material science and drug design.

Catalytic Systems and Synthesis Efficiency

Innovative catalytic systems, such as sulfonic acid-functionalized imidazolium salts combined with FeCl3, have been developed to enhance the synthesis efficiency of benzimidazoles, showcasing the role of catalysts in facilitating reactions at room temperature, which is essential for energy-efficient synthesis processes (Khazaei et al., 2011).

Biological Activities

Research on benzofuran carboxamide derivatives, including compounds with a core structure similar to "3-(2-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide," focuses on evaluating their antimicrobial, anti-inflammatory, and radical scavenging activities. Such studies contribute to the discovery of new therapeutic agents by identifying compounds with promising biological activities (Lavanya, Sribalan, & Padmini, 2017).

Electrophysiological Activity

The synthesis and evaluation of N-substituted imidazolylbenzamides, including analysis of their cardiac electrophysiological activity, reveal the potential of these compounds as selective class III agents. This research area is pivotal for developing new treatments for arrhythmias, illustrating the application of benzamide derivatives in cardiovascular pharmacology (Morgan et al., 1990).

Wirkmechanismus

While the specific mechanism of action for 3-(2-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide is not mentioned in the search results, benzofuran derivatives have been found to exhibit significant biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and more .

Zukünftige Richtungen

Benzofuran compounds, including 3-(2-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide, have potential applications in many aspects, making these substances potential natural drug lead compounds . There is considerable interest in novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . This suggests that future research may focus on developing new synthesis methods and exploring the therapeutic potential of these compounds.

Eigenschaften

IUPAC Name |

3-[(2-ethylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-2-26(23,24)14-10-6-4-8-12(14)18(22)20-15-11-7-3-5-9-13(11)25-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGQJMVOPOPPNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2829024.png)

![3-(3-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2829025.png)

![2,11-dimethyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2829027.png)

![(2E)-N-{3,3'-dimethoxy-4'-[(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido]-[1,1'-biphenyl]-4-yl}-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2829036.png)

![2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B2829039.png)